molecular formula C16H13BrN2O3 B4957920 N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide

N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B4957920
M. Wt: 361.19 g/mol
InChI Key: QMURSJPGKQYOMA-RUDMXATFSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound with various scientific research applications. It is a synthetic molecule that is used in the field of medicinal chemistry and drug discovery. The compound has been studied extensively due to its potential therapeutic properties.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been found to have antioxidant properties, which may help protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potential therapeutic properties. The compound has been found to exhibit anticancer and anti-inflammatory activity, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.

Future Directions

There are many future directions for the study of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic properties for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on the development of new derivatives of the compound with improved therapeutic properties and reduced toxicity. Another direction is to study the mechanism of action of the compound in more detail to better understand its therapeutic effects. Finally, further research is needed to determine the safety of the compound and its potential side effects in humans.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-nitrophenylacetic acid followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.

properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-11-10-13(5-8-15(11)17)18-16(20)9-4-12-2-6-14(7-3-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMURSJPGKQYOMA-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide

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